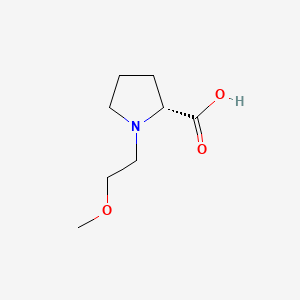![molecular formula C15H26N2O B584403 [2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol CAS No. 1346603-36-8](/img/structure/B584403.png)
[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol, otherwise known as 2-Amino-6-dipropylaminophenol, is a compound that is used in various scientific and medical applications. This compound is a white powder that is odorless and has a melting point of 78-80°C. It is a derivative of phenol, and is used in the synthesis of various compounds, such as drugs and other organic compounds. It is also used in the production of pharmaceuticals, as well as in medical research.
Mécanisme D'action
2-Amino-6-dipropylaminophenol works by inhibiting the activity of enzymes in the body. Enzymes are proteins that catalyze biochemical reactions in the body. When 2-Amino-6-dipropylaminophenol binds to an enzyme, it prevents the enzyme from performing its normal function. This can have various effects on the body, depending on the enzyme that is being inhibited.
Biochemical and Physiological Effects
2-Amino-6-dipropylaminophenol has been found to have anti-inflammatory, analgesic, and anti-bacterial properties. It has also been found to have an effect on the production of certain hormones and neurotransmitters, as well as on the metabolism of certain drugs. Additionally, it has been found to have an effect on the production of certain proteins, such as cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-6-dipropylaminophenol in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has been found to have a wide variety of effects on the body, which makes it a useful tool for studying various biochemical and physiological processes. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable, and may degrade over time. Additionally, it has been found to have a relatively low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for 2-Amino-6-dipropylaminophenol. One potential direction is to further study its effects on the body and to explore potential therapeutic applications. Additionally, further research could be done to explore its potential use in drug delivery systems and in the synthesis of other compounds. Additionally, further research could be done to explore its potential use in the treatment of various diseases and conditions, such as cancer and neurodegenerative diseases. Finally, further research could be done to explore its potential use as a diagnostic tool.
Méthodes De Synthèse
2-Amino-6-dipropylaminophenol can be synthesized using a variety of methods. One method involves the reaction of phenol with dipropylamine in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction takes place at room temperature and yields the desired compound in good yields. Another method involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid, which is reacted with phenol and dipropylamine at elevated temperatures. This method also yields the desired compound in good yields.
Applications De Recherche Scientifique
2-Amino-6-dipropylaminophenol is used in various scientific and medical research applications. It is used in the synthesis of various organic compounds, such as drugs, and is also used in the production of pharmaceuticals. It is also used in medical research, as it has been found to have anti-inflammatory, analgesic, and anti-bacterial properties. It has also been used in the study of enzyme inhibition, as well as in the study of the effects of various drugs on the human body.
Propriétés
IUPAC Name |
[2-amino-6-[2-(dipropylamino)ethyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(16)14(13)12-18/h5-7,18H,3-4,8-12,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJQCOIVVOLEKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decarbonyl Ropinirole Dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)








